Citric acid-2,4-13C2

LC-MS Internal Standard Isotope Dilution

2-hydroxy(1,3-13C2)propane-1,2,3-tricarboxylic acid (CAS 121633-50-9), also known as citric acid‑2,4‑13C2, is a stable isotope‑labeled analog of citric acid in which the two methylene carbons are enriched with 13C (≥99 atom %). This M+2 mass shift enables the compound to serve as an internal standard or metabolic tracer in liquid chromatography–mass spectrometry (LC‑MS), gas chromatography–mass spectrometry (GC‑MS), and nuclear magnetic resonance (NMR) studies of the tricarboxylic acid (TCA) cycle.

Molecular Formula C6H8O7
Molecular Weight 194.11 g/mol
CAS No. 121633-50-9
Cat. No. B053231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitric acid-2,4-13C2
CAS121633-50-9
Molecular FormulaC6H8O7
Molecular Weight194.11 g/mol
Structural Identifiers
SMILESC(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i1+1,2+1
InChIKeyKRKNYBCHXYNGOX-ZDOIIHCHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2-hydroxy(1,3-13C2)propane-1,2,3-tricarboxylic acid: 13C2-Labeled Citrate for High-Fidelity Metabolic Tracing and Quantitative LC‑MS


2-hydroxy(1,3-13C2)propane-1,2,3-tricarboxylic acid (CAS 121633-50-9), also known as citric acid‑2,4‑13C2, is a stable isotope‑labeled analog of citric acid in which the two methylene carbons are enriched with 13C (≥99 atom %) . This M+2 mass shift enables the compound to serve as an internal standard or metabolic tracer in liquid chromatography–mass spectrometry (LC‑MS), gas chromatography–mass spectrometry (GC‑MS), and nuclear magnetic resonance (NMR) studies of the tricarboxylic acid (TCA) cycle .

Why Unlabeled Citrate or Alternative 13C‑Patterns Cannot Substitute for 2,4-13C2 Citrate in Rigorous Analytical Workflows


Unlabeled citric acid cannot be distinguished from endogenous citrate in complex biological matrices, making absolute quantification impossible without an isotopically distinct internal standard [1]. Among 13C‑labeled citrates, the specific 2,4‑13C2 pattern uniquely preserves the carboxyl‑carbon labeling while leaving the central hydroxyl‑bearing carbon unlabeled, a design that avoids interference with deuterium‑based isotope effects and enables direct tracing of citrate‑derived carbon flux into cytosolic versus mitochondrial compartments [2]. Generic substitution with a different 13C isotopologue (e.g., 1,5‑13C2 or uniformly labeled 13C6) alters the isotopic fingerprint, confounding metabolic flux analysis and invalidating established LC‑MS/MS multiple reaction monitoring (MRM) transitions.

Quantitative Differentiation of 2-hydroxy(1,3-13C2)propane-1,2,3-tricarboxylic acid Versus Unlabeled Citrate and Alternative 13C‑Isotopologues


M+2 Mass Shift Provides Baseline Resolution from Endogenous Citrate in MS Detection

Relative to unlabeled citric acid (monoisotopic mass 192.027 Da), 2-hydroxy(1,3-13C2)propane-1,2,3-tricarboxylic acid exhibits a +2 Da mass shift (monoisotopic mass 194.034 Da) [1]. This M+2 difference ensures complete chromatographic co‑elution with endogenous citrate while enabling baseline‑resolved mass spectrometric detection, a requirement for accurate isotope dilution quantification [2].

LC-MS Internal Standard Isotope Dilution

99 atom% 13C Isotopic Enrichment Enables Precise Metabolic Flux Calculations

The compound is supplied with a certified isotopic purity of 99 atom% 13C at the 2- and 4‑positions [1]. In a validated metabolic flux model using [2,4-13C2]citrate in Huh7 and HepG2 cells, the M1/M2 ratio of TCA intermediates differed significantly between normoxic and hypoxic conditions, providing direct evidence of altered citrate catabolism [2].

Metabolic Flux Analysis 13C Tracing TCA Cycle

2,4-13C2 Labeling Preserves Co‑Elution and Avoids Deuterium‑Induced Chromatographic Shifts

13C‑labeled internal standards exhibit identical retention times to their unlabeled counterparts, whereas deuterated analogs often show retention time shifts of 0.05–0.30 min due to stronger C–D bonding [1]. This co‑elution advantage is intrinsic to all 13C‑labeled citrates, but the 2,4‑13C2 pattern specifically avoids hydrogen‑deuterium exchange at the labile carboxyl protons, a problem encountered with deuterated citrate standards .

LC-MS Isotope Effect Internal Standard

Validated Use as an Internal Standard in Targeted Metabolomics Workflows

A published metabolomics protocol employs 5 μg of 13C2‑citrate as an internal standard per sample, alongside 13C2‑fumarate and 13C6‑glucose, to correct for extraction efficiency and ionization variability . The method achieves intra‑assay precision (CV) <8% for citrate quantification in mammalian cell extracts, compared to CV >20% when no internal standard or a structural analog is used.

Targeted Metabolomics GC-MS LC-MS/MS

Specific Detection of Citrate‑Derived Biosynthetic Intermediates via +2 Da Mass Shift

In an in vitro reconstitution of staphylococcal ferritin B biosynthesis, substitution of unlabeled citrate with citric acid‑2,4‑13C2 resulted in a +2 Da shift of the [M‑H]⁻ ion from m/z 233.1 to m/z 235.1 . This mass shift enabled unambiguous identification of the citryl‑Dap intermediate and confirmed the decarboxylation activity of SbnH, which was otherwise obscured by buffer interference in unlabeled reactions.

Biosynthetic Pathway Elucidation LC-ESI-MS Siderophore Synthesis

Primary Application Scenarios for 2-hydroxy(1,3-13C2)propane-1,2,3-tricarboxylic acid in Academic and Industrial R&D


Absolute Quantification of Citrate in Clinical and Preclinical Biofluids by LC‑MS/MS

Employ 2-hydroxy(1,3-13C2)propane-1,2,3-tricarboxylic acid as a stable isotope‑labeled internal standard (SIL‑IS) to correct for matrix effects and extraction variability in plasma, serum, or urine citrate assays. The M+2 mass shift enables MRM‑based quantification with intra‑assay CV <7%, directly improving the reliability of biomarker studies in oncology, nephrology, and inborn errors of metabolism .

Metabolic Flux Analysis of TCA Cycle Rewiring in Cancer and Immune Cells

Administer 500 μM [2,4-13C2]citrate to cultured cells (e.g., Huh7, HepG2, or primary immune cells) and quantify the M1/M2 isotopologue distribution of downstream TCA intermediates by LC‑MS. This approach distinguishes cytosolic from mitochondrial citrate catabolism and reveals hypoxia‑driven metabolic adaptations [1].

Elucidation of Biosynthetic Pathways Involving Citrate‑Derived Intermediates

Replace unlabeled citrate with 2-hydroxy(1,3-13C2)propane-1,2,3-tricarboxylic acid in in vitro enzyme assays to track the fate of citrate carbons into secondary metabolites, siderophores, or polyketide natural products. The +2 Da mass signature resolves intermediates from buffer contaminants and endogenous citrate backgrounds [2].

Validation of GC‑MS Methods for Organic Acid Profiling in Plant and Microbial Metabolomics

Include 5 μg of 13C2‑citrate per sample as an internal standard during methanol extraction and derivatization. The compound corrects for losses during trimethylsilylation and provides a retention time marker for citrate, enabling accurate quantification of organic acid pools in plant tissues, root exudates, or fermentation broths .

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